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Core Mechanism of Action of Vα14 NKT Cells
Vα14 invariant Natural Killer T (NKT) cells represent a unique lineage of T lymphocytes that

exhibit characteristics of both conventional T cells and natural killer (NK) cells.[1][2] A defining

feature of these cells is their semi-invariant T-cell receptor (TCR), which in mice is composed of

a Vα14-Jα281 rearranged α-chain paired with a limited repertoire of β-chains (predominantly

Vβ8.2, Vβ7, or Vβ2).[3][4] This specialized TCR recognizes glycolipid antigens presented by

the non-classical MHC class I-like molecule, CD1d.[5][6]

Upon activation, Vα14 NKT cells rapidly produce a large bolus of both Th1- and Th2-type

cytokines, including interferon-gamma (IFN-γ) and interleukin-4 (IL-4), allowing them to

modulate a wide array of immune responses.[3][7] Their functions span anti-tumor immunity,

defense against microbial infections, and the regulation of autoimmune diseases.[2][3]

Activation and Signaling Pathways
The primary mechanism of Vα14 NKT cell activation involves the recognition of a glycolipid-

CD1d complex. The most well-characterized activating ligand is α-galactosylceramide (α-

GalCer), a synthetic glycolipid that binds with high affinity to CD1d.[2][5]

The signaling cascade initiated by TCR engagement in Vα14 NKT cells shares components

with conventional T-cell signaling but also has unique features. The key steps are:

TCR-CD1d/Glycolipid Engagement: The Vα14i TCR on the NKT cell recognizes the

glycolipid antigen presented by CD1d on an antigen-presenting cell (APC), such as a

dendritic cell (DC).
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Signalosome Formation: This interaction leads to the phosphorylation of immunoreceptor

tyrosine-based activation motifs (ITAMs) within the CD3 complex associated with the TCR.[8]

Downstream Cascades: Phosphorylated ITAMs recruit and activate downstream signaling

molecules, leading to the activation of multiple pathways, including:

PLCγ1-Calcium Flux Pathway: Leads to the activation of transcription factors like NFAT.

RAS-MAPK Pathway: Results in the activation of transcription factors such as AP-1.

PI3K-Akt-mTOR Pathway: Regulates cell growth, proliferation, and metabolism.[9]

Cytokine Production: The activation of these transcription factors drives the rapid and robust

transcription of cytokine genes.
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Caption: Vα14 NKT cell activation by α-GalCer presented on CD1d.

Quantitative Data on Vα14 NKT Cell Function
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The functional output of Vα14 NKT cells, particularly cytokine production, has been quantified

in numerous studies. The following tables summarize representative data.

Table 1: In Vivo Cytokine Production Following α-GalCer Administration

Time Post-Injection
Serum IFN-γ
(pg/mL)

Serum IL-4 (pg/mL) Reference

2 hours 1000 - 5000 500 - 2000 [6]

6 hours >10000 (peak) 200 - 1000 [6][10]

| 24 hours | Declining | Near baseline |[7] |

Table 2: Proliferation of Vα14 NKT Cells After α-GalCer Stimulation In Vivo

Time Post-Stimulation
Fold Increase in Spleen
Vα14 NKT Cells

Reference

Day 3 ~10-30 fold [7]

| Day 7 | Return towards baseline |[7] |

Experimental Protocols
1.3.1. In Vitro Activation of Vα14 NKT Cells

Objective: To assess the cytokine production of Vα14 NKT cells in response to α-GalCer.

Methodology:

Isolate splenocytes from C57BL/6 mice.

Co-culture total splenocytes (containing both NKT cells and APCs) or purified NKT cells

with bone marrow-derived dendritic cells (BM-DCs).

Add α-GalCer to the culture at a final concentration of 100 ng/mL.
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Incubate for 48-72 hours at 37°C in a CO2 incubator.

Collect supernatant and measure cytokine concentrations (IFN-γ, IL-4) by ELISA.[7][11]

1.3.2. In Vivo Activation and Analysis of Vα14 NKT Cells

Objective: To quantify the in vivo cytokine response and proliferation of Vα14 NKT cells.

Methodology:

Inject C57BL/6 mice intraperitoneally with α-GalCer (2 μ g/mouse ).

At various time points (e.g., 2, 6, 24, 72 hours), collect blood via retro-orbital bleeding to

measure serum cytokine levels by ELISA.

At the same time points, harvest spleens and livers to prepare single-cell suspensions.

Stain cells with fluorescently labeled antibodies against T-cell markers (e.g., TCRβ, CD4)

and α-GalCer-loaded CD1d tetramers to identify Vα14 NKT cells by flow cytometry.

Quantify the number and proportion of Vα14 NKT cells.[6][7]

Experimental Workflow for Vα14 NKT Cell Analysis
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Caption: Workflow for in vivo and in vitro analysis of Vα14 NKT cells.

Placental Protein 14 (PP14) - An Alternative
Interpretation
Placental protein 14 (PP14), also known as glycodelin, is a glycoprotein with

immunomodulatory functions, particularly during pregnancy. While distinct from the Vα14 TCR,

its designation as "protein 14" warrants its mention.

Mechanism of Action of PP14 on T Lymphocytes
PP14 has been shown to have an inhibitory effect on T-cell activation.[12] The proposed

mechanism involves its interaction with the CD45 protein tyrosine phosphatase receptor on the
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surface of T cells.

PP14-CD45 Interaction: PP14 binds to T cells, and evidence suggests a physical linkage

with CD45.[12]

Inhibition of TCR Signaling: The inhibitory effects of PP14 on T-cell activation are dependent

on the expression of intact CD45. This suggests that PP14, by engaging CD45, modulates

the threshold for T-cell receptor (TCR) signaling, thereby down-regulating T-cell activation.

[12]

This mechanism is distinct from the antigen-specific activation of Vα14 NKT cells.

Conclusion
While the initial query "TC-SP 14" is ambiguous, the available scientific literature strongly

suggests a focus on Vα14 NKT cells. These lymphocytes play a critical immunoregulatory role

through their unique TCR-mediated recognition of glycolipid antigens presented by CD1d. Their

rapid and potent cytokine secretion upon activation allows them to influence a wide spectrum of

immune responses, making them an attractive target for therapeutic development in cancer,

infectious diseases, and autoimmune conditions. The provided data and protocols offer a

foundational guide for researchers and scientists in this field. The immunomodulatory role of

Placental Protein 14 represents an alternative, though less likely, interpretation of the original

query.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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